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Introduction

Rebaudioside | (Reb 1) is a steviol glycoside found in the leaves of the Stevia rebaudiana
Bertoni plant. Like other steviol glycosides, it is a natural, high-intensity, zero-calorie sweetener
that can be used as a sugar substitute in various food and beverage applications. The demand
for natural sweeteners is driven by increasing consumer awareness of the health implications
of high sugar consumption.[1] This document provides detailed application notes and protocols
for the formulation of beverages with Rebaudioside I, including its physicochemical properties,
stability, sensory profile, and analytical methods for its quantification. While specific data for
Rebaudioside | is emerging, much of the existing research on closely related steviol
glycosides, such as Rebaudioside A (Reb A), provides a strong foundation for its application.
This document leverages available data on Reb | and supplements it with analogous data from
other rebaudiosides where applicable, with all assumptions clearly noted.

Physicochemical Properties of Rebaudioside |

Understanding the physicochemical properties of Rebaudioside I is crucial for its effective
application in beverage formulations.

Table 1: Physicochemical Properties of Rebaudioside | and Related Steviol Glycosides
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Rebaudiosi Rebaudiosi Rebaudiosi Rebaudiosi
Property Source(s)
del de A de D de M
Molecular
CsoHs00z2s CaaH70023 CsoHs00z2s CseH90033 [1][2]13]
Formula
Molecular
Weight ( 1129.16 967.01 1129.16 1291.30 [1][2][3]
g/mol)
Sweetness
Data not Data not
Potency (vs. ) ~200-400x ] ~200-350x [41[5]
available available
Sucrose)
Solubility in Poorly Poor (needs 1.1-1.3
Data not i
Water at ilab| soluble[6][7] heating for (amorphous) [61I71I8191[10]
available
25°C (g/L) [8] dissolution)[9] [10]
Melting Point Data not Data not Data not
. ~235 _ _ [11]
(°C) available available available

Note: Data for Rebaudioside I is limited. Properties of other rebaudiosides are provided for
comparison and as a predictive reference.

Beverage Formulation Workflow

The following diagram illustrates a general workflow for developing a beverage formulated with
Rebaudioside I.
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Caption: General workflow for beverage formulation with Rebaudioside 1.
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Experimental Protocols
Protocol for Preparing a Rebaudioside | Stock Solution

Objective: To prepare a concentrated stock solution of Rebaudioside I for use in beverage
formulation trials.

Materials:
» Rebaudioside | powder (high purity)

Deionized water

Magnetic stirrer and stir bar

Heated stirrer (optional)

Volumetric flask

Analytical balance

Procedure:

» Weigh the desired amount of Rebaudioside I powder using an analytical balance.
e Transfer the powder to a volumetric flask.

» Add approximately half the final volume of deionized water to the flask.

o Place the flask on a magnetic stirrer and begin stirring.

e If solubility is low at room temperature (as is common with other rebaudiosides), gently heat
the solution on a heated stirrer to a maximum of 60-70°C to aid dissolution.[9] Avoid boiling.

e Once the Rebaudioside I is completely dissolved, remove the flask from the heat and allow
it to cool to room temperature.

¢ Add deionized water to the flask to reach the final volume mark.
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Mix the solution thoroughly by inverting the flask several times.

Store the stock solution in a sealed, labeled container at 2-8°C.

Protocol for a Benchtop Beverage Formulation Trial

Objective: To prepare small-scale beverage formulations with varying concentrations of

Rebaudioside I to determine the optimal sweetness level.

Materials:

Rebaudioside | stock solution (from Protocol 4.1)

Beverage base ingredients (e.g., water, juice concentrate, citric acid, flavors)
Pipettes and graduated cylinders

Beakers or other suitable mixing vessels

pH meter

Procedure:

Prepare the beverage base by combining all ingredients except for the sweetener.

Measure the pH of the beverage base and adjust if necessary using an appropriate acidulant
(e.g., citric acid).

Aliquot the beverage base into several separate vessels.

Using a pipette, add varying volumes of the Rebaudioside | stock solution to each vessel to
achieve a range of target sweetness levels (e.g., corresponding to 5%, 7%, and 9% sucrose
equivalence).

Bring each formulation to the final desired volume with deionized water.
Mix each formulation thoroughly.

Label each formulation clearly with the corresponding Rebaudioside | concentration.
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e Proceed to sensory evaluation (Protocol 4.4).

Protocol for Accelerated Stability Testing

Objective: To evaluate the stability of Rebaudioside I in a beverage formulation under
accelerated conditions of temperature and light exposure.

Materials:

Beverage formulation containing Rebaudioside |

Clear and amber glass bottles or other suitable containers

Temperature-controlled incubators

Light exposure chamber (optional)

HPLC system for quantification (see Protocol 4.5)

Procedure:

 Fill a series of both clear and amber glass bottles with the beverage formulation.
» Seal the bottles tightly.

o Place a set of clear and amber bottles in incubators at different temperatures (e.g., 25°C,
35°C, and 45°C).

« If a light chamber is available, place a set of clear bottles under controlled light exposure at a
constant temperature.

o At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one bottle from each
storage condition.

» Visually inspect the samples for any changes in color or clarity.

e Analyze the concentration of Rebaudioside I in each sample using HPLC (Protocol 4.5).
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¢ Plot the concentration of Rebaudioside | over time for each condition to determine the

degradation kinetics.

Table 2: Stability of Rebaudioside A in Different Buffer Solutions (as a proxy for Rebaudioside

)
Temperature Degradation
pH Buffer Source(s)
(°C) Rate
) Slow (<6% loss
3 Citrate 20-30 ) [12]
in 6 months)
Significant (up to
7 Phosphate 30 25% loss in 6 [12]
months)
) Relatively slow
7 Citrate 30 [12]
(<5% loss)
Greater at lower
Carbonated ,
2.8-4.2 5-40 pH and higher [12]
Beverage

temperature

Note: This data for Rebaudioside A suggests that Rebaudioside I will likely be more stable in

acidic beverage formulations, particularly when using citrate buffers and storing at lower

temperatures.

Protocol for Sensory Evaluation

Objective: To assess the sensory profile of beverages sweetened with Rebaudioside |,

focusing on sweetness intensity, off-tastes, and aftertaste.

Materials:

» Beverage samples with varying Rebaudioside | concentrations

o Control sample (e.g., sucrose-sweetened beverage)

e Tasting glasses
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e Unsalted crackers and water for palate cleansing
e Trained sensory panel
Procedure:

o Present the beverage samples, including the control, to the sensory panel in a randomized
and blind manner.

« Instruct panelists to evaluate each sample for key sensory attributes such as:

[e]

Sweetness intensity

o

Bitterness

Metallic taste

[¢]

Licorice aftertaste

[¢]

[e]

Sweetness linger

o

Overall liking

o Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker
between samples to cleanse their palate.[13]

o Collect the data from the panelists.

e Analyze the data to determine the optimal concentration of Rebaudioside | and to identify
any potential off-tastes that may need to be addressed through flavor masking or blending
with other sweeteners.

Table 3: Comparative Sensory Attributes of Different Rebaudiosides (as a proxy for
Rebaudioside I)
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Rebaudioside D &

Attribute Rebaudioside A . Source(s)

Can be significant, )
) ] ] Lower bitterness
Bitterness especially at higher [14][15]
) compared to Reb A
concentrations
Can have a lingering _
Cleaner taste profile,

Aftertaste sweetness and [16]
S closer to sucrose
licorice-like notes

Overall Sweetness Good, but can have Considered to have a [16]

Quality off-notes

more sugar-like taste

Note: Based on the trend of newer rebaudiosides having improved taste profiles, it is

hypothesized that Rebaudioside | may have a favorable sensory profile with reduced

bitterness and aftertaste compared to Rebaudioside A.

Protocol for Quantification of Rebaudioside | by HPLC

Objective: To accurately measure the concentration of Rebaudioside | in beverage samples.

Materials:

e High-Performance Liquid Chromatography (HPLC) system with a UV detector

o C18 reverse-phase column

o Rebaudioside I analytical standard

o Acetonitrile (HPLC grade)

e Water (HPLC grade)

e Formic acid or ammonium acetate (for mobile phase modification)

e Syringe filters (0.45 pm)

Procedure:
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» Preparation of Standard Solutions: Prepare a series of standard solutions of Rebaudioside |
of known concentrations in the mobile phase.

e Sample Preparation:
o Degas carbonated beverage samples by sonication.

o Dilute the beverage sample with the mobile phase to bring the expected concentration of
Rebaudioside I within the range of the standard curve.

o Filter the diluted sample through a 0.45 um syringe filter before injection.[17]
e HPLC Analysis:

o Set up the HPLC system with a C18 column.

(¢]

The mobile phase typically consists of a gradient of acetonitrile and water, sometimes with
a modifier like formic acid or ammonium acetate to improve peak shape.

(¢]

Set the UV detector to a wavelength of approximately 210 nm.

[¢]

Inject the standard solutions to generate a calibration curve.

[¢]

Inject the prepared beverage samples.
o Data Analysis:

o ldentify the peak corresponding to Rebaudioside | based on the retention time of the
standard.

o Quantify the concentration of Rebaudioside I in the samples by comparing the peak area
to the calibration curve.

Rebaudioside | Degradation Pathway

The degradation of steviol glycosides in acidic beverage systems is a critical consideration for
product stability. The primary degradation pathways for rebaudiosides like Reb A and Reb M in
acidic conditions involve isomerization and hydrolysis.[12][18]
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Caption: Simplified degradation pathway of Rebaudioside I in acidic beverages.

Conclusion

Rebaudioside | holds promise as a natural, high-intensity sweetener for the beverage industry.
While specific data on its performance is still emerging, the extensive knowledge base for other
rebaudiosides, particularly Rebaudioside A, provides a valuable framework for its application.
Successful formulation will depend on careful consideration of its solubility, stability under
various processing and storage conditions, and its sensory profile. The protocols outlined in
this document provide a comprehensive guide for researchers and formulators to effectively
evaluate and utilize Rebaudioside I in the development of innovative, reduced-sugar
beverages. Further research is encouraged to fully characterize the properties of
Rebaudioside | and optimize its use in a wider range of beverage systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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